

In-Depth Technical Guide: 4,4-Difluorocyclohexanol (CAS Number: 22419-35-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4-Difluorocyclohexanol*

Cat. No.: *B1296533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties and hazards of **4,4-Difluorocyclohexanol** (CAS No. 22419-35-8). The document is intended for researchers, scientists, and drug development professionals. It details the physicochemical properties, associated hazards and safety precautions, and a detailed experimental protocol for its synthesis. While specific quantitative toxicological data such as LD50 are not publicly available, the known hazards are presented. Furthermore, this guide clarifies the compound's role as a reagent, particularly in the context of its use in the clearance of adenosine inhibitors of bacterial NAD⁺-dependent DNA ligase. It is important to note that **4,4-Difluorocyclohexanol** is not known to directly interact with specific signaling pathways in mammalian systems in the manner of a therapeutic agent; its described utility is that of a specialized chemical reagent.

Physicochemical Properties

The physicochemical properties of **4,4-Difluorocyclohexanol** are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
CAS Number	22419-35-8	[1] [2]
Molecular Formula	C ₆ H ₁₀ F ₂ O	[1] [2]
Molecular Weight	136.14 g/mol	[1] [2]
Appearance	White to orange to green powder to lump	[3] [4]
Melting Point	60-65 °C	[3]
Boiling Point	160.6 ± 40.0 °C (Predicted)	[3]
Density	1.15 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	50.9 °C	[5] [6]
pKa	14.14 ± 0.40 (Predicted)	[3]
Solubility	Soluble in many organic solvents such as ethanol, benzene, and dichloromethane.	[5]

Hazards and Safety Information

4,4-Difluorocyclohexanol is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
- P264: Wash skin thoroughly after handling.[[4](#)]
- P280: Wear protective gloves/eye protection/face protection.[[4](#)]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[[4](#)]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]
- P332 + P313: If skin irritation occurs: Get medical advice/attention.[[4](#)]
- P337 + P313: If eye irritation persists: Get medical advice/attention.[[4](#)]

Toxicological Data Summary

Metric	Value	Species	Route	Reference
Acute Oral Toxicity	No data available	-	-	[7]
Acute Dermal Toxicity	No data available	-	-	[7]
Acute Inhalation Toxicity	No data available	-	-	[7]

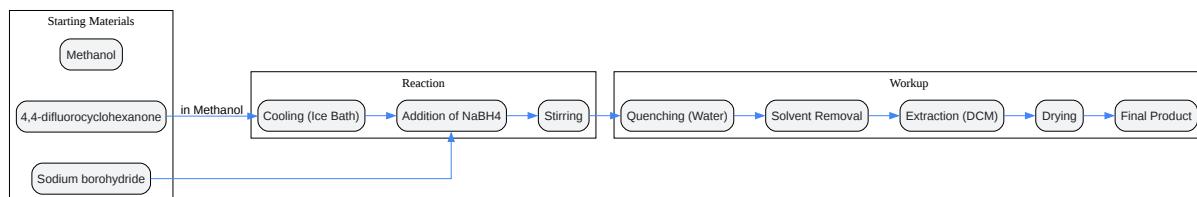
Experimental Protocols

General Methodology for Physicochemical Property Determination

Standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are typically employed for the determination of physicochemical properties.[[1](#)][[3](#)][[5](#)][[6](#)] These internationally recognized protocols ensure data consistency and reliability. For instance, melting and boiling points are determined by established capillary and distillation methods, respectively.

Synthesis of 4,4-Difluorocyclohexanol from 4,4-Difluorocyclohexanone

The synthesis of **4,4-Difluorocyclohexanol** is achieved through the reduction of 4,4-difluorocyclohexanone.[\[3\]](#)


Materials:

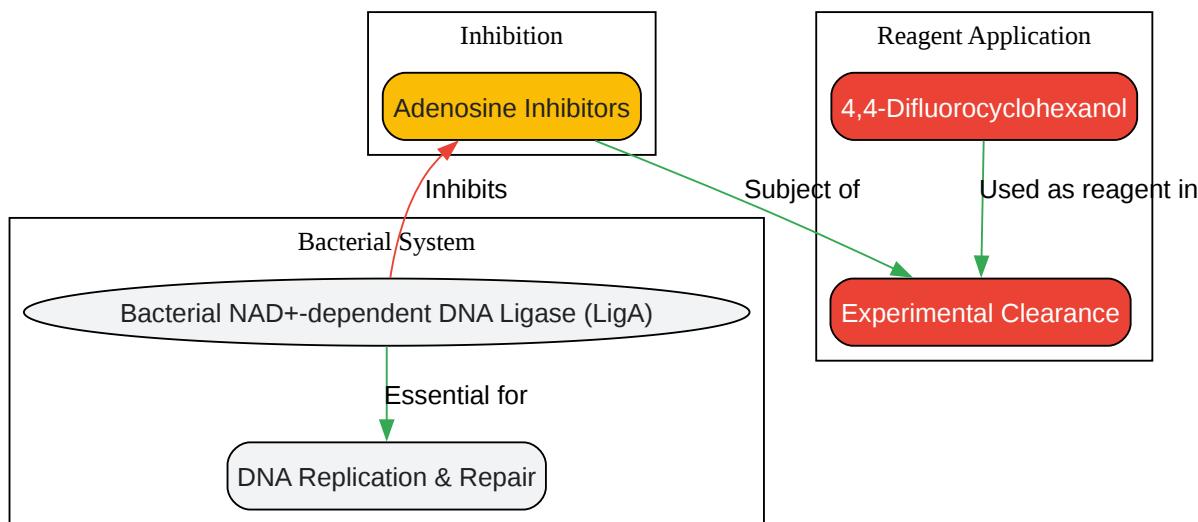
- 4,4-difluorocyclohexanone
- Sodium borohydride
- Methanol
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Ice water bath
- Rotary evaporator

Procedure:

- A solution of 4,4-difluorocyclohexanone (e.g., 907 mg, 6.76 mmol) in methanol (22 mL) is prepared and cooled in an ice water bath.[\[3\]](#)
- Sodium borohydride (e.g., 460 mg, 12.17 mmol) is added to the cold solution.[\[3\]](#)
- The reaction mixture is stirred for 5 minutes in the ice water bath and then allowed to warm to room temperature, with continued stirring for 1 hour.[\[3\]](#)
- The reaction is quenched by the addition of water (11 mL) and stirred for 30 minutes.[\[3\]](#)
- The solvent is removed by concentration on a rotary evaporator.[\[3\]](#)

- The residue is partitioned between water (11 mL) and dichloromethane (10 mL).[3]
- The aqueous layer is separated and extracted with dichloromethane (3 x 10 mL).[3]
- The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and the solvent is concentrated to yield the final product, **4,4-difluorocyclohexanol**.[3]

[Click to download full resolution via product page](#)


Synthesis workflow for **4,4-Difluorocyclohexanol**.

Mechanism of Action and Biological Relevance

There is no evidence to suggest that **4,4-Difluorocyclohexanol** has a direct, defined mechanism of action on a specific signaling pathway in mammalian systems for therapeutic purposes. Its known application is as a chemical reagent. It has been described as a reagent used in the clearance of adenosine inhibitors of bacterial NAD⁺-dependent DNA ligase.[3]

Bacterial NAD⁺-dependent DNA ligase (LigA) is a crucial enzyme for bacterial DNA replication and repair, making it a target for novel antibacterial agents.[4][8] Small molecule inhibitors of LigA, such as adenosine analogs, have been developed. The role of **4,4-Difluorocyclohexanol** in this context is likely as a component in a larger chemical or analytical process, potentially aiding in the separation or purification of these inhibitors, rather than

having a direct biological effect itself. The term "clearance" in this context may refer to the removal or separation of these inhibitors in an experimental or synthetic setting.

[Click to download full resolution via product page](#)

Conceptual relationship of **4,4-Difluorocyclohexanol** as a reagent.

Conclusion

4,4-Difluorocyclohexanol (CAS 22419-35-8) is a fluorinated cyclohexanol derivative with well-defined physicochemical properties. It is an irritant, and appropriate safety measures should be taken during its handling. While a detailed synthesis protocol is available, there is a lack of specific quantitative toxicological data. It is crucial for researchers to understand that this compound is primarily a chemical reagent and is not reported to have a direct therapeutic mechanism of action or interaction with mammalian signaling pathways. Its noted use in the context of bacterial enzyme inhibitors highlights its role in specialized chemical applications rather than as a bioactive molecule for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Novel bacterial NAD⁺-dependent DNA ligase inhibitors with broad-spectrum activity and antibacterial efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 7. 4,4-Difluorocyclohexanol - Safety Data Sheet [chemicalbook.com]
- 8. Novel Bacterial NAD⁺-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4,4-Difluorocyclohexanol (CAS Number: 22419-35-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296533#cas-number-22419-35-8-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com